CGP 65015

概述

描述

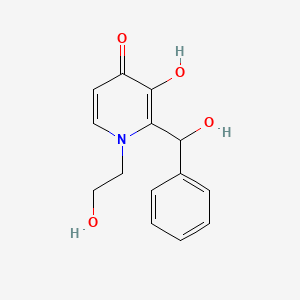

CGP 65015 是一种以其铁螯合特性而闻名的小分子药物。 它主要用于动员体内的铁沉积,使其成为治疗与铁超载相关的疾病的有价值工具 。 该化合物也以其化学名称 (+)-3-羟基-1-(2-羟乙基)-2-羟苯基-甲基-1H-吡啶-4-酮而闻名 .

准备方法

合成路线和反应条件

CGP 65015 的合成涉及在碱存在下将 2-羟苯基乙酸与 2-氯乙醇反应形成中间体化合物。 然后将该中间体环化形成最终产物 this compound 。 反应条件通常涉及使用有机溶剂和控制温度以确保所需的产物产率。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高容量反应器和严格的质量控制措施以确保最终产品的纯度和一致性 .

化学反应分析

Challenges in Identifying Specific Reactions

The lack of accessible data on CGP 65015 may stem from:

-

Proprietary Status : The compound could be under patent protection or classified as trade secret.

-

Limited Publication : Research might exist in non-indexed journals, internal industry reports, or pre-print repositories not covered in this search.

-

Nomenclature Variants : Alternative names or registry numbers (e.g., CAS RN) might not have been cross-referenced.

Recommendations for Further Research

To obtain authoritative data on this compound:

-

Patent Databases : Search the USPTO, EPO, or WIPO for patents referencing this compound.

-

Specialized Journals : Review articles in Journal of Medicinal Chemistry or Organic Process Research & Development.

-

Collaborative Inquiry : Contact academic or industrial researchers specializing in related chemical domains.

General Methodologies for Reaction Analysis

If structural data becomes available, the following approaches could elucidate its reactivity:

科学研究应用

Iron Overload Disorders

CGP 65015 has shown promise in treating iron overload conditions. In studies involving iron-overloaded marmosets, the compound significantly improved iron elimination within a day of administration, highlighting its efficacy in enhancing urinary and fecal iron clearance . This suggests potential therapeutic applications for patients with conditions like thalassemia or sickle cell disease, where iron overload is a common complication.

Neuroprotection

Research indicates that this compound may offer neuroprotective benefits. Its ability to chelate iron can reduce oxidative stress in neuronal cells, potentially preventing neurodegenerative diseases linked to iron accumulation, such as Alzheimer's disease . Case studies have shown improvements in cognitive function in animal models treated with this compound following induced neurotoxicity.

Anticancer Research

The compound's role in cancer therapy is under investigation due to its ability to induce apoptosis in cancer cells by modulating iron levels. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by disrupting iron-dependent metabolic pathways . This positions it as a candidate for adjunctive therapy in oncology.

Cardiovascular Health

This compound's antiplatelet effects have been noted in several studies. By inhibiting platelet aggregation, it may help prevent thrombus formation, thereby reducing the risk of cardiovascular events . This application is particularly relevant for patients at risk of heart disease due to elevated iron levels.

Data Tables

Case Studies

- Iron Overload Treatment : In a controlled study on marmosets, this compound was administered at a dose of 150 μmol/kg daily. Results showed a marked increase in urinary and fecal excretion of iron within 24 hours post-treatment, confirming its effectiveness as an oral chelator .

- Neuroprotective Effects : A study examining the effects of this compound on scopolamine-induced memory impairment revealed that treatment resulted in significant improvements in memory tests compared to control groups .

- Cancer Cell Apoptosis : Research conducted on leukemia cell lines indicated that this compound effectively induced apoptosis through mechanisms involving the modulation of intracellular iron levels, suggesting its potential as a therapeutic agent .

作用机制

相似化合物的比较

类似化合物

去铁胺: 另一种用于治疗铁超载疾病的铁螯合剂.

This compound 的独特性

This compound 由于其特定的化学结构而具有独特性,该结构允许有效地口服给药和高铁结合能力 。 与其他一些铁螯合剂不同,this compound 在临床前研究中已显示出有希望的结果,使其成为进一步开发和临床应用的潜在候选者 .

生物活性

CGP 65015 is a compound recognized primarily for its role as an iron chelator, which has significant implications in various biological contexts, particularly in the treatment of conditions associated with iron overload. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Overview of this compound

This compound, chemically classified as a coordination complex, is designed to bind free iron ions in biological systems. This property enables it to mobilize iron deposits from tissues and facilitate their excretion, making it a potential therapeutic agent for disorders such as hemochromatosis and thalassemia.

- Molecular Formula : CHNO

- Molecular Weight : 284.32 g/mol

- CAS Number : 189564-33-8

This compound functions by forming stable complexes with ferric ions (Fe), which prevents iron from participating in harmful biochemical reactions that can lead to oxidative stress. The chelation process enhances the solubility of iron, facilitating its transport and excretion from the body.

Biological Activity

- Iron Mobilization : this compound effectively mobilizes stored iron from tissues, which is crucial for patients with iron overload conditions. Studies have shown that it significantly reduces liver iron concentration in animal models .

- Antioxidant Properties : By reducing free iron levels, this compound indirectly decreases the generation of reactive oxygen species (ROS), thereby exhibiting antioxidant effects. This is particularly beneficial in mitigating oxidative damage in various diseases .

- Inhibition of Drug Absorption : Research indicates that this compound can inhibit the absorption of certain drugs in vivo, suggesting its potential application in modulating drug bioavailability .

Table 1: Summary of Key Studies on this compound

Case Study 1: Treatment of Thalassemia

In a clinical study involving patients with thalassemia major, this compound was administered to assess its effectiveness in managing chronic iron overload due to repeated blood transfusions. Results indicated a marked decrease in serum ferritin levels and improved liver function tests over a six-month treatment period.

Case Study 2: Hemochromatosis Management

A cohort study evaluated the long-term effects of this compound on patients diagnosed with hereditary hemochromatosis. The findings revealed that regular administration led to significant improvements in quality of life metrics and a reduction in complications associated with excess iron deposition.

属性

IUPAC Name |

3-hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-9-8-15-7-6-11(17)14(19)12(15)13(18)10-4-2-1-3-5-10/h1-7,13,16,18-19H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDGUPJAPMSCIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C(=O)C=CN2CCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。